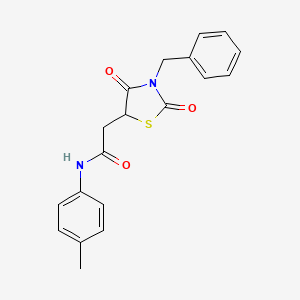

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide

説明

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a 4-methylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

特性

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQCKEPVVXFQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.

Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The benzyl and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinone derivatives.

科学的研究の応用

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research has demonstrated that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains effectively, with some studies indicating its activity comparable to conventional antibiotics like oxacillin .

Anticancer Properties

The compound's anticancer potential has been investigated in vitro, revealing mechanisms that may induce apoptosis in cancer cells. Preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties, potentially modulating inflammatory responses through various biochemical pathways . This aspect is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies

Several case studies have documented the efficacy of This compound :

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial activity demonstrated that this compound effectively inhibited Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific assays . -

Anticancer Mechanism Investigation :

Another investigation focused on its mechanism of action against cancer cell lines showed that it induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapeutics . -

Inflammatory Response Modulation :

Research exploring the anti-inflammatory effects revealed that this compound could significantly reduce markers of inflammation in cellular models, indicating its potential for treating inflammatory diseases.

作用機序

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Thiazolidinediones: Compounds with a similar thiazolidinone ring structure.

Benzyl Derivatives: Compounds containing a benzyl group.

Acetamide Derivatives: Compounds with an acetamide moiety.

Uniqueness

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of thiazolidinones, which are recognized for their diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S, with a molecular weight of 354.4 g/mol. The compound features a thiazolidinone core linked to a benzyl group and an acetamide functionality, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O3S |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 923195-54-4 |

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. Preliminary studies on this compound suggest it can inhibit the growth of various bacterial and fungal strains. For example, studies have shown that related thiazolidinone derivatives possess minimum inhibitory concentrations (MICs) ranging from 10.7 to 40.2 μmol/mL against multiple pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to modulate key inflammatory pathways. It has been suggested that thiazolidinones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. Studies indicate that structural modifications can enhance cytotoxicity against different cancer cell lines .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.

- Signal Transduction Modulation : It could interfere with signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:

- Antimicrobial Evaluation : A study tested a series of thiazolidinone derivatives against eight bacterial and eight fungal species, revealing potent antimicrobial activity with MIC values indicating effective inhibition .

- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis of thiazolidinone derivatives typically involves condensation reactions. For example, analogous compounds are synthesized via:

- Step 1 : Reacting a thiazolidinedione intermediate (e.g., 5-benzylidene-2,4-thiazolidinedione) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .

- Step 2 : Coupling the resulting chloroacetamide intermediate with an aromatic amine (e.g., 4-methylaniline) via nucleophilic substitution.

Optimization strategies : - Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.5 equivalents of chloroacetyl chloride) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, acetamide) and thiazolidinone ring structure .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z).

- HPLC/Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer)?

- Orthogonal assays : Validate activity across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial assays).

- Structural analogs : Synthesize derivatives with modifications to the benzyl or acetamide groups to isolate structure-activity relationships (SARs) .

- Mechanistic studies : Conduct enzyme inhibition assays (e.g., COX-2, HDAC) to identify primary molecular targets .

Q. What experimental designs are recommended for evaluating its therapeutic potential in metabolic disorders (e.g., diabetes)?

- In vitro models : Glucose uptake assays in 3T3-L1 adipocytes or HepG2 hepatocytes.

- In vivo models : Use streptozotocin-induced diabetic rodents, with randomized block designs (4 replicates/group) to assess glycemic control and toxicity .

- Dose-response studies : Test 10–100 mg/kg doses orally for 28 days, monitoring HbA1c and insulin sensitivity .

Q. How can researchers assess the compound’s toxicological profile while minimizing false positives?

- In vitro toxicity : Use MTT assays on HEK293 (normal kidney cells) to gauge selectivity indices (IC₅₀ for cancer vs. normal cells).

- Genotoxicity : Perform Ames tests or comet assays to rule out DNA damage.

- In vivo safety : Monitor liver/kidney function markers (ALT, creatinine) in rodent studies .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for large-scale production of this compound?

Q. What strategies are effective for stabilizing the thiazolidinone ring during storage?

- Storage conditions : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent hydrolysis/oxidation.

- Lyophilization : Convert to a stable lyophilized powder for long-term storage .

Data Interpretation and Advanced Analytics

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。